Cas no 1021033-96-4 (N-(3-Ethoxypropyl)-1-methylpiperidin-4-amine)

N-(3-Ethoxypropyl)-1-methylpiperidin-4-amine 化学的及び物理的性質
名前と識別子
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- N-(3-ethoxypropyl)-1-methylpiperidin-4-amine
- STK504444
- T1492
- N-(3-Ethoxypropyl)-1-methylpiperidin-4-amine
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- インチ: 1S/C11H24N2O/c1-3-14-10-4-7-12-11-5-8-13(2)9-6-11/h11-12H,3-10H2,1-2H3
- InChIKey: SAQKCOKECNZJAH-UHFFFAOYSA-N
- SMILES: O(CC)CCCNC1CCN(C)CC1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 6
- 複雑さ: 133
- トポロジー分子極性表面積: 24.5
N-(3-Ethoxypropyl)-1-methylpiperidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-169320-0.5g |
N-(3-ethoxypropyl)-1-methylpiperidin-4-amine |
1021033-96-4 | 0.5g |
$465.0 | 2023-09-20 | ||
Enamine | EN300-169320-5.0g |
N-(3-ethoxypropyl)-1-methylpiperidin-4-amine |
1021033-96-4 | 5g |
$472.0 | 2023-06-08 | ||
TRC | N022100-500mg |
N-(3-Ethoxypropyl)-1-methylpiperidin-4-amine |
1021033-96-4 | 500mg |
$ 300.00 | 2022-06-02 | ||
Enamine | EN300-169320-10.0g |
N-(3-ethoxypropyl)-1-methylpiperidin-4-amine |
1021033-96-4 | 10g |
$787.0 | 2023-06-08 | ||
Enamine | EN300-169320-0.25g |
N-(3-ethoxypropyl)-1-methylpiperidin-4-amine |
1021033-96-4 | 0.25g |
$447.0 | 2023-09-20 | ||
Ambeed | A262543-1g |
N-(3-Ethoxypropyl)-1-methylpiperidin-4-amine |
1021033-96-4 | 98% | 1g |
$179.0 | 2024-04-26 | |
Enamine | EN300-169320-5g |
N-(3-ethoxypropyl)-1-methylpiperidin-4-amine |
1021033-96-4 | 5g |
$1406.0 | 2023-09-20 | ||
abcr | AB406531-1g |
N-(3-Ethoxypropyl)-1-methylpiperidin-4-amine; . |
1021033-96-4 | 1g |
€237.00 | 2024-07-23 | ||
Enamine | EN300-169320-10g |
N-(3-ethoxypropyl)-1-methylpiperidin-4-amine |
1021033-96-4 | 10g |
$2085.0 | 2023-09-20 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9756-100mg |
N-(3-ethoxypropyl)-1-methylpiperidin-4-amine |
1021033-96-4 | 95% | 100mg |
¥247.0 | 2024-04-26 |
N-(3-Ethoxypropyl)-1-methylpiperidin-4-amine 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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6. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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10. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
N-(3-Ethoxypropyl)-1-methylpiperidin-4-amineに関する追加情報
Introduction to N-(3-Ethoxypropyl)-1-methylpiperidin-4-amine (CAS No. 1021033-96-4)
N-(3-Ethoxypropyl)-1-methylpiperidin-4-amine, a compound with the chemical identifier CAS No. 1021033-96-4, is a significant molecule in the realm of pharmaceutical research and development. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of an ethoxypropyl side chain and a methyl group on the piperidine ring, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry and drug discovery.
The< strong>N-(3-Ethoxypropyl)-1-methylpiperidin-4-amine molecule has garnered attention due to its role as a building block in the synthesis of more complex pharmacophores. Its piperidine core is a common scaffold in many drugs, offering both metabolic stability and favorable pharmacokinetic profiles. The ethoxypropyl group introduces additional functionality, enabling further chemical modifications that can tailor the compound's biological activity. This flexibility makes it particularly useful in medicinal chemistry for designing molecules with targeted interactions against specific biological targets.
Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how< strong>N-(3-Ethoxypropyl)-1-methylpiperidin-4-amine interacts with biological systems. These studies have revealed that the compound can exhibit a range of pharmacological effects, depending on its derivatives. For instance, modifications to the ethoxypropyl side chain can influence its binding affinity to enzymes and receptors, potentially leading to applications in treating neurological disorders, cardiovascular diseases, and other conditions. The methyl group on the piperidine ring also plays a crucial role in determining the compound's overall bioavailability and metabolic pathways.
In the context of drug development, the synthesis of< strong>N-(3-Ethoxypropyl)-1-methylpiperidin-4-amine has been optimized for efficiency and scalability. Modern synthetic routes leverage catalytic methods and green chemistry principles to minimize waste and improve yield. These approaches align with the growing emphasis on sustainable practices in pharmaceutical manufacturing. Additionally, high-throughput screening techniques have been employed to rapidly assess the biological activity of various derivatives, accelerating the discovery process.
The< strong>CAS No. 1021033-96-4 designation ensures that researchers can reliably identify and source this compound for their studies. Regulatory agencies require such precise identification to maintain consistency across different batches and suppliers, ensuring reproducibility in experimental results. This level of standardization is critical for advancing research from preclinical stages to clinical trials, where reliability is paramount.
One of the most exciting areas of research involving< strong>N-(3-Ethoxypropyl)-1-methylpiperidin-4-amine is its potential application in treating central nervous system (CNS) disorders. Piperidine derivatives have shown promise as modulators of neurotransmitter systems, particularly those involving dopamine and serotonin. By fine-tuning the structure of this compound, researchers aim to develop novel therapeutics that can address conditions such as depression, anxiety, and neurodegenerative diseases. Preliminary studies suggest that certain derivatives may enhance neurotransmitter release or inhibit reuptake mechanisms, offering new avenues for treatment.
The< strong>ethoxypropyl moiety in N-(3-Ethoxypropyl)-1-methylpiperidin-4-amine is also noteworthy for its potential role in drug delivery systems. Ethoxyalkyl chains can improve membrane permeability, facilitating cellular uptake and enhancing bioavailability. This property is particularly relevant for developing oral medications that require efficient absorption through the gastrointestinal tract. Furthermore, the< strong>methyl group contributes to steric hindrance around critical binding sites, which can be exploited to optimize receptor interactions.
Economic considerations also play a significant role in the commercialization of< strong>N-(3-Ethoxypropyl)-1-methylpiperidin-4-amine. As demand for specialized intermediates grows, manufacturers are investing in cost-effective production methods that maintain high purity standards. This includes adopting continuous flow chemistry techniques and automation to streamline manufacturing processes while reducing costs associated with manual labor and batch-to-batch variability.
The environmental impact of producing< strong>CAS No. 1021033-96-4-based compounds cannot be overlooked either. Sustainable synthesis methods are being prioritized to minimize hazardous waste generation and energy consumption. For example, solvent-free reactions or those using biodegradable solvents are being explored as alternatives to traditional organic solvents like dichloromethane or tetrahydrofuran (THF). These efforts not only align with global sustainability goals but also reduce regulatory hurdles associated with hazardous waste disposal.
In conclusion,< strong>N-(3-Ethoxypropyl)-1-methylpiperidin-4-amine (CAS No. 1021033-96-4) represents a versatile intermediate with broad applications in pharmaceutical research and drug development. Its unique structural features enable modifications that can lead to novel therapeutics targeting various diseases. Advances in synthetic chemistry, computational modeling, and sustainable manufacturing practices continue to enhance our ability to harness this compound's potential effectively.
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